

In Vitro Efficacy of 4-Methylthiazole-5-Carboxylic Acid Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxylic acid

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A comprehensive evaluation of novel **4-methylthiazole-5-carboxylic acid** derivatives reveals their potential as promising therapeutic agents against a range of diseases, including cancer, gout, and microbial infections. This guide synthesizes in vitro data from multiple studies, offering a comparative analysis of their biological activities, detailed experimental protocols, and insights into their mechanisms of action.

Derivatives of the **4-methylthiazole-5-carboxylic acid** scaffold have demonstrated significant potential across various therapeutic areas. In vitro studies have highlighted their efficacy as anticancer agents, inhibitors of xanthine oxidase, and potent antimicrobial compounds. This guide provides a detailed comparison of the performance of these derivatives, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Comparative Biological Activity

The in vitro biological activities of various **4-methylthiazole-5-carboxylic acid** derivatives are summarized below. These tables highlight the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and the minimum inhibitory concentration (MIC) for antimicrobial screening.

Anticancer Activity

A series of novel **4-methylthiazole-5-carboxylic acid** derivatives were screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines.^{[1][2]} Several compounds exhibited good anti-breast cancer activity.^{[1][2]}

Compound	Target Cell Line	Assay	IC50 (μM)	Reference
1	MDA-MB-231	MTT Assay	Potent	[1][2]
3b	MDA-MB-231	MTT Assay	Good	[1][2]
3d	MDA-MB-231	MTT Assay	High Potency	[1][2]
3e	MDA-MB-231	MTT Assay	Good	[1][2]
3f	MDA-MB-231	MTT Assay	Good	[1][2]
3i	MDA-MB-231	MTT Assay	Good	[1][2]

Xanthine Oxidase Inhibition

Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their potential as xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia.[3][4]

Compound	Target Enzyme	Assay	IC50 (μM)	Reference
5b (p-fluoro)	Xanthine Oxidase	In Vitro XO Inhibition	0.57	[3][4]
5c (p-chloro)	Xanthine Oxidase	In Vitro XO Inhibition	0.91	[3][4]

Antimicrobial Activity

A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were evaluated for their in vitro antimicrobial activity, showing particular efficacy against Gram-positive bacteria. [5]

Compound	Target Organism	Assay	MIC (μg/mL)	Reference
15 (5-nitro-2-furoyl moiety)	Gram-positive bacteria	Microdilution	1.95 - 15.62	[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability and Antiproliferative Assays (MTT and Trypan Blue)

The in vitro anti-breast cancer activity of the synthesized **4-methylthiazole-5-carboxylic acid** derivatives was determined against MDA-MB-231 breast adenocarcinoma cell lines using both Trypan-blue cell viability and MTT assays.^{[1][2]}

1. Cell Culture: MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
3. Trypan Blue Assay:
 - After treatment, cells are detached using trypsin.
 - A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue dye.
 - The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
 - Cell viability is expressed as a percentage of viable cells relative to the total number of cells.
4. MTT Assay:
 - After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - The plates are incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells.
 - The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives against xanthine oxidase was evaluated as follows:

1. **Reaction Mixture:** The assay mixture contains phosphate buffer, the test compound at various concentrations, and xanthine (the substrate).
2. **Enzyme Addition:** The reaction is initiated by the addition of xanthine oxidase.
3. **Uric Acid Formation Measurement:** The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
4. **IC50 Calculation:** The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives was determined using the microdilution method.

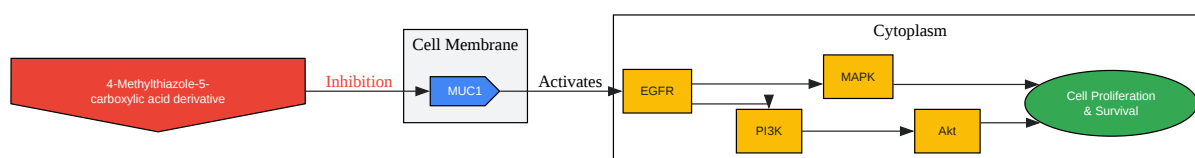
1. **Preparation of Inoculum:** Bacterial or fungal strains are cultured in appropriate broth, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).
2. **Serial Dilutions:** The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
3. **Inoculation:** Each well is inoculated with the standardized microbial suspension.
4. **Incubation:** The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
5. **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The therapeutic effects of **4-methylthiazole-5-carboxylic acid** derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanism: Mucin 1 (MUC1) Inhibition

Several **4-methylthiazole-5-carboxylic acid** derivatives have been identified as potential inhibitors of the MUC1 oncoprotein, a key player in breast cancer progression.[1][2] MUC1 is a transmembrane protein that, upon overexpression in cancer cells, can activate downstream signaling pathways promoting cell proliferation, survival, and metastasis.

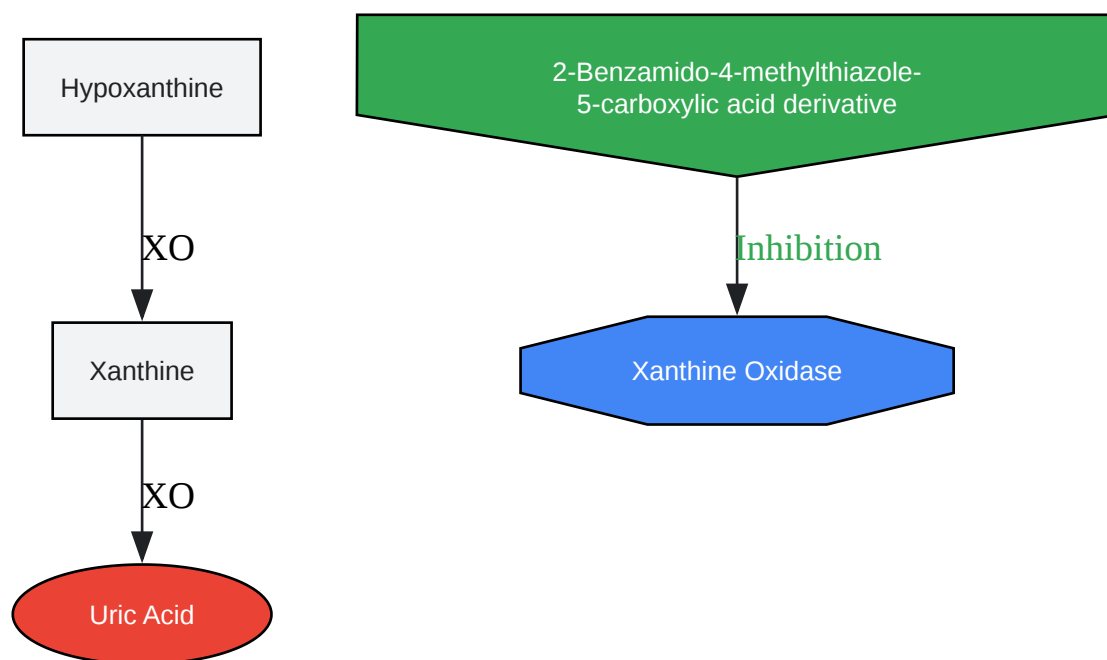


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Caption: Inhibition of MUC1 signaling by **4-methylthiazole-5-carboxylic acid** derivatives.

Gout Therapy: Xanthine Oxidase Inhibition

The mechanism of action for the treatment of gout involves the inhibition of xanthine oxidase, a crucial enzyme in the metabolic pathway that produces uric acid. Elevated levels of uric acid lead to the formation of urate crystals in the joints, causing inflammation and pain.

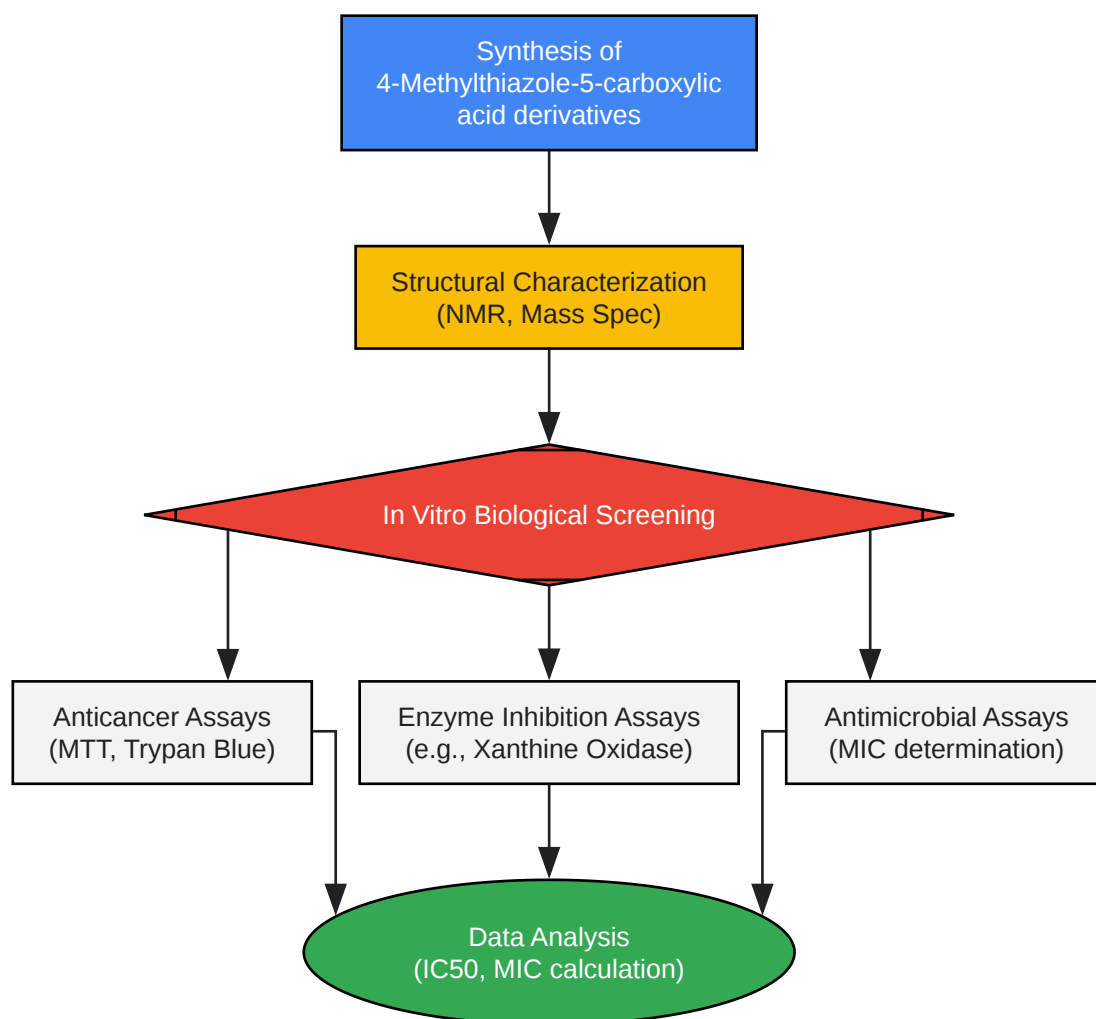


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Caption: Inhibition of uric acid production via xanthine oxidase by 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.

Experimental Workflow

The general workflow for the in vitro evaluation of **4-methylthiazole-5-carboxylic acid** derivatives follows a standardized process from synthesis to biological activity assessment.



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